

yohimbic acid hydrate molecular weight and formula

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Compound of Interest

Compound Name: Yohimbic acid hydrate

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Technical Guide: Yohimbic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

This section provides fundamental molecular information for yohimbic acid and its hydrated form. The data is summarized for clarity and quick reference.

Property	Yohimbic Acid	Yohimbic Acid Hydrate (Monohydrate)
Chemical Formula	C20H24N2O3[1][2][3][4]	C ₂₀ H ₂₆ N ₂ O ₄ (or C ₂₀ H ₂₄ N ₂ O ₃ ·H ₂ O)[5][6][7]
Molecular Weight	340.42 g/mol [1][2][4][6]	358.43 g/mol [5][6][7]

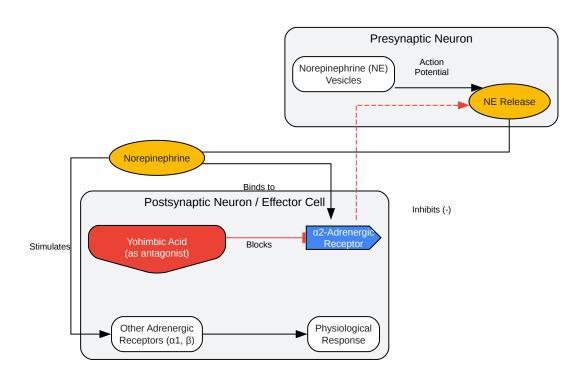
Overview and Relationship to Yohimbine

Yohimbic acid is an amphoteric demethylated derivative of yohimbine, a well-known indole alkaloid.[2][7] Yohimbine is extensively studied for its pharmacological activity, primarily as a selective antagonist of α 2-adrenergic receptors.[8] This antagonism leads to an increase in the release of norepinephrine, which underlies many of its physiological effects.[8] While yohimbic acid itself has demonstrated vasodilatory action, much of the detailed mechanistic understanding is derived from studies on its parent compound, yohimbine.[2][9]



Key Signaling Pathway: α2-Adrenergic Receptor Antagonism

The primary mechanism of action for yohimbine, and by extension, the family of related compounds including yohimbic acid, involves the blockade of presynaptic $\alpha 2$ -adrenergic receptors. These receptors typically function as part of a negative feedback loop to inhibit the release of norepinephrine from the neuron. By antagonizing these receptors, yohimbine prevents this feedback, leading to increased norepinephrine release into the synaptic cleft. This surge in norepinephrine can then stimulate other adrenergic receptors, leading to various downstream physiological effects.



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 α 2-Adrenergic receptor antagonism by yohimbic acid.



Experimental Protocols Protocol 1: α2-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a compound like yohimbic acid for α 2-adrenergic receptors. It is adapted from established methods for yohimbine and its analogs.

Objective: To determine the binding affinity (Ki) of yohimbic acid for $\alpha 2$ -adrenergic receptor subtypes.

Principle: This assay measures the ability of the non-radiolabeled yohimbic acid (the "competitor") to displace a specific radiolabeled ligand (e.g., [³H]-Yohimbine) from the receptor. The concentration of yohimbic acid that displaces 50% of the radioligand is the IC50, which can be used to calculate the inhibitory constant (Ki).

Materials:

- Cell membranes expressing the human α 2-adrenergic receptor subtype of interest.
- Radioligand: [3H]-Yohimbine or [3H]-Rauwolscine.
- Yohimbic acid hydrate (test compound).
- Non-specific binding control: Phentolamine or another suitable α-adrenergic antagonist at a high concentration (e.g., 10 μM).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters.
- Scintillation cocktail and scintillation counter.

Methodology:

• Membrane Preparation: Prepare a suspension of the cell membranes in the assay buffer to a final protein concentration of 20-40 μ g/well .



- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
 - Total Binding: Radioligand + Membrane Preparation.
 - Non-specific Binding: Radioligand + Membrane Preparation + High concentration of nonspecific antagonist (e.g., Phentolamine).
 - Competitor Binding: Radioligand + Membrane Preparation + varying concentrations of yohimbic acid.
- Incubation: Add the assay components in the following order: assay buffer, membrane preparation, competitor (yohimbic acid) or unlabeled antagonist, and finally the radioligand. Incubate the plate at room temperature for 60-90 minutes.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell
 harvester. This separates the bound radioligand from the unbound.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the yohimbic acid concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.



Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a stability-indicating HPLC method for the analysis of yohimbine, which can be adapted for yohimbic acid.

Objective: To quantify the concentration and assess the purity of yohimbic acid in a sample.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified.

Instrumentation and Conditions:

- HPLC System: Equipped with a UV or fluorescence detector.
- Column: ODS (Octadecylsilane) C18 column.
- Mobile Phase: A mixture of methanol and water, for example, in a 70:30 ratio.[2] For enhanced sensitivity with fluorescence detection, a mobile phase of 0.5% aqueous triethylamine (pH 3.0, adjusted with orthophosphoric acid) and methanol (65:35 v/v) can be used.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 278 nm or fluorescence detection with excitation at 280 nm and emission at 360 nm.
- Injection Volume: 20 μL.

Methodology:

 Standard Preparation: Prepare a stock solution of yohimbic acid hydrate of a known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 50-1000 ng/mL).



- Sample Preparation: Dissolve the sample containing yohimbic acid in the mobile phase and filter it through a 0.45 μm filter to remove any particulate matter.
- · Chromatographic Run:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard solutions, starting with the lowest concentration, to generate a calibration curve.
 - Inject the prepared sample solutions.
- Data Acquisition and Analysis:
 - Record the chromatograms and integrate the peak area corresponding to yohimbic acid.
 - Plot a calibration curve of peak area versus concentration for the standard solutions.
 - Determine the concentration of yohimbic acid in the samples by interpolating their peak areas from the calibration curve.

This technical guide provides essential data and methodologies for researchers working with **yohimbic acid hydrate**. The provided protocols for receptor binding and HPLC analysis offer robust starting points for experimental work. The signaling pathway diagram illustrates the core mechanism of action, providing a conceptual framework for further investigation.

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